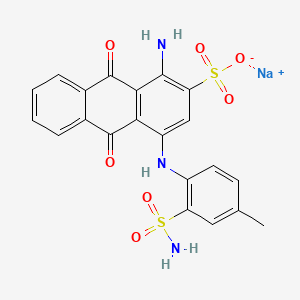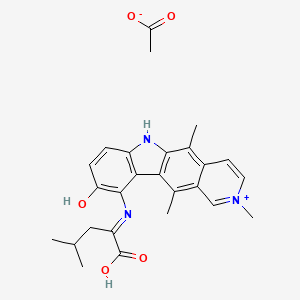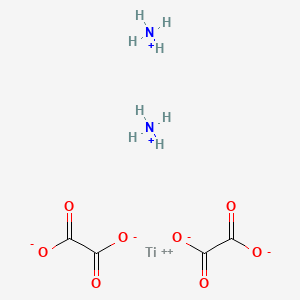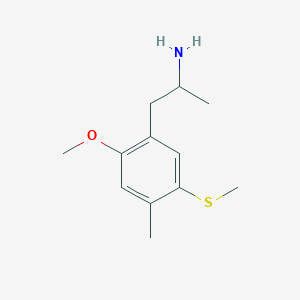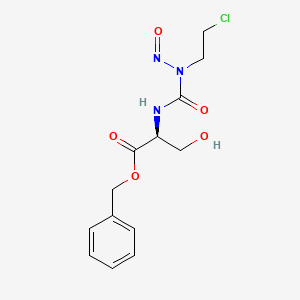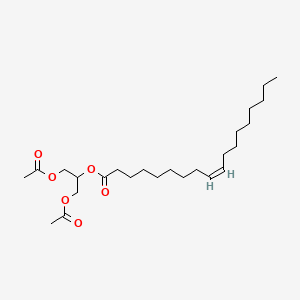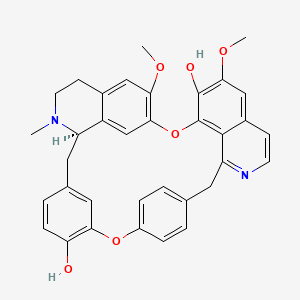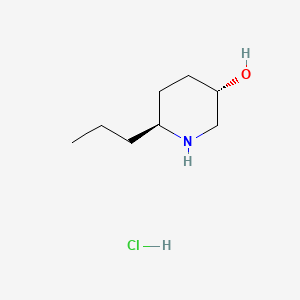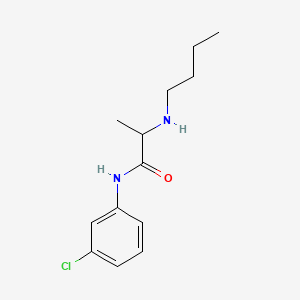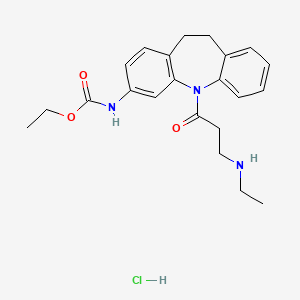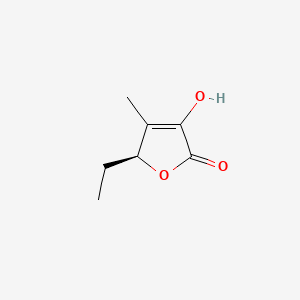
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: is a naturally occurring organic compound known for its distinctive aroma, often described as caramel-like or sweet This compound is found in various foods and contributes to their flavor profiles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of aldol condensation followed by cyclization. The reaction conditions often involve acidic or basic catalysts to facilitate the formation of the furanone ring.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the natural biosynthetic pathways of certain microorganisms to generate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is investigated for its role in natural biosynthetic pathways and its potential effects on microbial growth and metabolism.
Medicine: While not widely used in medicine, this compound’s derivatives may have potential therapeutic applications due to their bioactive properties.
Industry: In the food and fragrance industries, this compound is valued for its aromatic properties and is used to enhance the flavor and scent of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-Hydroxy-2-methyl-4H-pyran-4-one: Known for its sweet aroma, similar to (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another compound with a caramel-like scent, often found in strawberries and other fruits.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which contribute to its distinct aroma and flavor profile. This makes it particularly valuable in applications where a specific scent or taste is desired.
Propriétés
| 144831-61-8 | |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(2S)-2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
IUFQZPBIRYFPFD-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@H]1C(=C(C(=O)O1)O)C |
SMILES canonique |
CCC1C(=C(C(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


